Acetyl-L-aspartic acid a-methyl ester
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Overview
Description
Acetyl-L-aspartic acid a-methyl ester is a specialized compound used primarily in research settings. It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is known for its applications in proteomics research and is often used as a reagent in various biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl-L-aspartic acid a-methyl ester can be synthesized through the esterification of aspartic acid. One common method involves the reaction of aspartic acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields . Another method involves the reaction of aspartic acid with acetic anhydride and methanol, which also produces the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps for purification and quality control to ensure the compound meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions
Acetyl-L-aspartic acid a-methyl ester undergoes various chemical reactions, including:
Esterification: The formation of the ester itself is an esterification reaction.
Hydrolysis: The ester can be hydrolyzed back to aspartic acid and methanol under acidic or basic conditions.
Substitution: The compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Esterification: Methanol and trimethylchlorosilane or acetic anhydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Hydrolysis: Aspartic acid and methanol.
Substitution: Depending on the nucleophile, various substituted aspartic acid derivatives can be formed.
Scientific Research Applications
Acetyl-L-aspartic acid a-methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Acetyl-L-aspartic acid a-methyl ester involves its role as a substrate in various biochemical reactions. It can be hydrolyzed to release aspartic acid, which then participates in metabolic pathways such as the urea cycle, gluconeogenesis, and neurotransmission . The compound’s ester group allows it to be more readily transported across cell membranes, facilitating its use in cellular studies.
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid β-methyl ester: Another ester derivative of aspartic acid used in organic synthesis.
Aspartame: A methyl ester of the dipeptide of aspartic acid and phenylalanine, used as an artificial sweetener.
Uniqueness
Acetyl-L-aspartic acid a-methyl ester is unique due to its specific acetylation, which imparts distinct biochemical properties. Unlike other esters, it is particularly useful in proteomics research and studies involving amino acid metabolism .
Properties
IUPAC Name |
3-acetamido-4-methoxy-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNZNZZVMFPESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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